molecular formula C22H33N3O4 B607823 Hdac-IN-3 CAS No. 1018673-42-1

Hdac-IN-3

Número de catálogo: B607823
Número CAS: 1018673-42-1
Peso molecular: 403.5 g/mol
Clave InChI: AFDPFLDWOXXHQM-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GSK-3117391 es un fármaco de molécula pequeña que se ha investigado por sus posibles efectos terapéuticos, particularmente en el tratamiento de la artritis reumatoide. Se conoce por su papel como inhibidor de la histona desacetilasa, lo que lo convierte en un compuesto significativo en el campo de la epigenética y la investigación del cáncer .

Aplicaciones Científicas De Investigación

Antitumor Activity

Research indicates that HDAC inhibitors, including Hdac-IN-3, exhibit broad-spectrum antitumor activity. They have been shown to:

  • Suppress Tumor Cell Proliferation : In vitro studies demonstrate that this compound can reduce the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis .
  • Enhance Sensitivity to Chemotherapy : Combining HDAC inhibitors with traditional chemotherapy agents may enhance therapeutic efficacy and overcome drug resistance .

Case Studies

  • Colorectal Cancer : In a study involving human colorectal cancer cells, this compound significantly reduced cell viability and inhibited proliferation, showcasing its potential as a therapeutic agent in colorectal cancer treatment .
  • Breast Cancer : Preclinical models have demonstrated that this compound can sensitize breast cancer cells to other anticancer therapies, suggesting its utility in combination treatment strategies.

Neuroprotection

This compound has shown promise in the context of neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. Its neuroprotective effects are attributed to:

  • Reduction of Inflammatory Responses : Inhibition of HDAC3 leads to decreased expression of pro-inflammatory cytokines, which is beneficial for neuronal health .
  • Promotion of Neuronal Survival : Studies indicate that selective inhibition of HDAC3 can protect against neuronal death induced by various stressors .

Case Studies

  • Huntington's Disease Models : In transgenic mouse models of Huntington's disease, treatment with this compound improved motor function and reduced neurodegeneration markers, indicating its therapeutic potential for this condition .
  • Alzheimer's Disease : Research suggests that HDAC inhibitors like this compound may help restore cognitive function by reversing the dysregulation of gene expression associated with Alzheimer's disease pathology .

Summary Table of Findings

Application AreaMechanism of ActionKey Findings
Cancer TherapyInduces apoptosis; inhibits proliferationReduces viability in colorectal cancer cells
NeuroprotectionModulates inflammatory pathways; promotes survivalImproves motor function in Huntington's disease models
Combination TherapiesEnhances sensitivity to chemotherapySensitizes breast cancer cells to anticancer therapies

Mecanismo De Acción

GSK-3117391 ejerce sus efectos inhibiendo las histona desacetilasas. Las histona desacetilasas son enzimas que eliminan los grupos acetilo de las proteínas histonas, lo que lleva a una estructura de cromatina más condensada y una expresión génica reducida. Al inhibir estas enzimas, GSK-3117391 promueve una estructura de cromatina más relajada, mejorando la expresión génica. Este mecanismo es particularmente relevante en la terapia del cáncer, donde la reactivación de los genes supresores de tumores puede inhibir el crecimiento de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

Hdac-IN-3 interacts with HDAC3, inhibiting its deacetylase activity . This interaction alters the acetylation status of histones, resulting in structural changes to chromatin and thus transcriptional regulation . The inhibition of HDAC3 by this compound can lead to increased acetylation levels of α-tubulin, improving axonal transport, which is often impaired in neurodegenerative disorders .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression through the inhibition of HDAC3 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of neurodegenerative diseases, this compound has been shown to improve motor deficits and exert neuroprotective effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HDAC3, inhibiting its deacetylase activity . This results in increased acetylation of histones and other proteins, leading to changes in gene expression . The inhibition of HDAC3 by this compound can also influence other molecular processes, such as enzyme activation or inhibition, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that this compound can improve motor deficits in mouse models of neurodegenerative diseases over time

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, studies have shown that this compound at doses of 10 and 25 mg/kg improves motor deficits in mouse models of neurodegenerative diseases

Metabolic Pathways

This compound, as an inhibitor of HDAC3, could potentially influence various metabolic pathways. HDAC3 has been implicated in various cellular processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle

Subcellular Localization

Hdac3, the target of this compound, is primarily nuclear , suggesting that this compound may also be localized to the nucleus

Métodos De Preparación

La síntesis de GSK-3117391 implica la preparación de ácidos hidroxámicos basados en aminoácidos. La ruta sintética suele incluir los siguientes pasos:

Los métodos de producción industrial para GSK-3117391 probablemente implicarían la ampliación de estos pasos sintéticos al tiempo que se garantiza la consistencia y la calidad del producto mediante medidas de control de calidad rigurosas.

Análisis De Reacciones Químicas

GSK-3117391 se somete a varios tipos de reacciones químicas, incluidas:

    Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.

    Sustitución: El compuesto puede sufrir reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

GSK-3117391 es único entre los inhibidores de la histona desacetilasa debido a su estructura y potencia específicas. Los compuestos similares incluyen:

    Vorinostat: Otro inhibidor de la histona desacetilasa utilizado en la terapia del cáncer.

    Romidepsin: Un péptido cíclico que inhibe las histona desacetilasas y se utiliza para tratar ciertos tipos de linfoma.

    Panobinostat: Un potente inhibidor de la histona desacetilasa utilizado en combinación con otros fármacos para tratar el mieloma múltiple.

En comparación con estos compuestos, GSK-3117391 ha mostrado propiedades farmacocinéticas distintas y un perfil único de inhibición de la histona desacetilasa, lo que lo convierte en una herramienta valiosa tanto en la investigación como en las aplicaciones terapéuticas potenciales .

Actividad Biológica

Hdac-IN-3 is a selective inhibitor of histone deacetylase 3 (HDAC3), a member of the histone deacetylase family that plays a crucial role in various biological processes, including gene expression regulation, cell cycle progression, and apoptosis. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, effects on cellular processes, and implications in cancer therapy.

This compound primarily targets HDAC3, inhibiting its deacetylase activity. HDAC3 is involved in the regulation of various transcription factors, including nuclear factor kappa B (NF-κB), which is critical for inflammatory responses and cancer progression. By inhibiting HDAC3, this compound increases the acetylation levels of histones and non-histone proteins, leading to altered gene expression profiles that can suppress tumor growth and promote apoptosis.

1. Cell Proliferation

Research indicates that this compound effectively reduces cell proliferation in various cancer cell lines. For example, studies show that treatment with this compound leads to significant decreases in cell viability in cholangiocarcinoma (CCA) models by inducing apoptosis through caspase activation . The compound has been shown to inhibit the growth of cells by affecting the stability of cyclin A, which is essential for cell cycle progression .

2. Apoptosis Induction

This compound promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Inhibition of HDAC3 has been linked to increased expression of pro-apoptotic factors such as BAX and PUMA, while decreasing anti-apoptotic proteins . This dual action enhances the susceptibility of cancer cells to apoptotic signals.

3. Inflammatory Response Modulation

This compound's inhibition of HDAC3 also affects inflammatory pathways. HDAC3 plays a role in regulating NF-κB activity; thus, its inhibition can lead to reduced inflammatory gene expression . This modulation may have therapeutic implications in diseases characterized by chronic inflammation.

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
Cell ProliferationDecreased viability in CCA cells
ApoptosisIncreased caspase-dependent apoptosis
Inflammatory ResponseReduced NF-κB-mediated inflammatory gene expression
Cyclin A RegulationModulation leading to cell cycle arrest

Case Study: Cholangiocarcinoma (CCA)

A significant study evaluated the effects of this compound on CCA cell lines. The results demonstrated that treatment with this HDAC inhibitor led to:

  • Reduced Cell Growth: CCK8 assays showed a marked decrease in cell proliferation.
  • Increased Apoptosis: Caspase activation assays indicated enhanced apoptotic activity.
  • Correlation with HDAC3 Levels: High levels of HDAC3 were associated with poor prognosis in CCA patients, suggesting that targeting this enzyme could improve therapeutic outcomes .

Propiedades

IUPAC Name

cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDPFLDWOXXHQM-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018673-42-1
Record name GSK-3117391
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018673421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-3117391
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15440
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLOPENTYL (2S)-2-CYCLOHEXYL-2-[({6-[2-(HYDROXYCARBAMOYL)ETHYL]PYRIDIN-3-YL}METHYL)AMINO]ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-3117391
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA3P0O1VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.